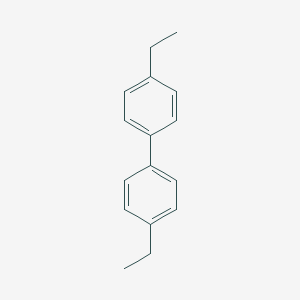

4,4'-Diethylbiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-ethyl-4-(4-ethylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSGIWAAMHRVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=C(C=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10926762 | |

| Record name | 4,4'-Diethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13049-40-6, 57364-79-1 | |

| Record name | 4,4'-Diethylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013049406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diethylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057364791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Diethylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4'-Diethylbiphenyl chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of 4,4'-Diethylbiphenyl. It is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development and materials science. This document consolidates available data on its physicochemical properties, spectroscopic characteristics, and outlines common synthetic methodologies.

Chemical Properties and Structure

This compound is a biphenyl derivative substituted with an ethyl group at the 4 and 4' positions. Its chemical and physical properties are crucial for its application in various fields of chemical synthesis and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₈ |

| Molecular Weight | 210.31 g/mol |

| CAS Number | 13049-40-6 |

| Appearance | White to off-white solid |

| Melting Point | 80-82 °C |

| Boiling Point | 325-328 °C at 760 mmHg |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, ether, and benzene. |

| InChI | InChI=1S/C16H18/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h5-12H,3-4H2,1-2H3 |

| SMILES | CCc1ccc(cc1)c2ccc(CC)cc2 |

Molecular Structure

The structure of this compound consists of two phenyl rings linked by a single bond, with ethyl groups attached to the para positions of each ring. This structure imparts a degree of rotational freedom around the biphenyl linkage.

Caption: Molecular structure of this compound.

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several coupling reactions. The choice of method often depends on the desired yield, purity, and scalability.

Suzuki Coupling Reaction

The Suzuki coupling is a versatile method for the formation of C-C bonds and is well-suited for the synthesis of biaryl compounds.

Experimental Workflow:

Caption: Workflow for the Suzuki coupling synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, combine 4-ethylphenylboronic acid (1.2 equivalents), 4-bromoethylbenzene (1.0 equivalent), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by the addition of a base, such as potassium carbonate (2.0 equivalents).

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate gradient) to yield pure this compound.

Ullmann Coupling Reaction

The Ullmann coupling is a classical method for the synthesis of symmetric biaryls from aryl halides using copper.

Experimental Workflow:

Caption: Workflow for the Ullmann coupling synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: A mixture of 4-iodoethylbenzene and activated copper powder is prepared. In some procedures, the reaction is carried out without a solvent (neat) or in a high-boiling solvent like dimethylformamide (DMF) or by mixing with sand to facilitate heat transfer.

-

Reaction Conditions: The reaction mixture is heated to a high temperature (typically around 200 °C) with vigorous stirring for several hours.

-

Work-up: After cooling, the reaction mixture is treated with a suitable solvent to dissolve the product, and the copper residues are removed by filtration. The filtrate is then subjected to an appropriate work-up procedure, which may include washing with aqueous solutions to remove any by-products.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent such as ethanol to afford pure this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Table 2: Spectroscopic Data of this compound

| Technique | Key Features and Assignments |

| ¹H NMR | Aromatic protons (AA'BB' system): ~7.45 ppm (d, 4H) and ~7.20 ppm (d, 4H). Ethyl group: ~2.65 ppm (q, 4H, -CH₂) and ~1.25 ppm (t, 6H, -CH₃). |

| ¹³C NMR | Aromatic carbons: ~142 ppm, ~138 ppm, ~128 ppm, ~127 ppm. Ethyl group: ~28 ppm (-CH₂) and ~15 ppm (-CH₃). |

| IR (Infrared) | C-H stretching (aromatic): ~3030 cm⁻¹; C-H stretching (aliphatic): ~2960-2870 cm⁻¹; C=C stretching (aromatic): ~1600, 1500 cm⁻¹; C-H bending (para-disubstituted): ~830 cm⁻¹. |

| MS (Mass Spec.) | Molecular ion peak (M⁺) at m/z = 210. Key fragments at m/z = 195 ([M-CH₃]⁺) and m/z = 181 ([M-C₂H₅]⁺). |

Note: The exact chemical shifts and peak intensities can vary depending on the solvent and the specific instrumentation used.

Conclusion

This technical guide has summarized the key chemical properties, structural information, and synthetic methodologies for this compound. The provided data and protocols are intended to serve as a valuable resource for scientists and researchers engaged in work involving this compound. The synthetic routes described, particularly the Suzuki coupling, offer efficient means for its preparation, while the spectroscopic data provides the necessary parameters for its characterization.

Spectroscopic Profile of 4,4'-Diethylbiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Diethylbiphenyl, a biphenyl derivative with applications in various fields of chemical research and development. Due to the limited availability of public experimental spectra, this guide presents predicted Nuclear Magnetic Resonance (NMR) data alongside a discussion of the expected key features in Infrared (IR) spectroscopy and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such spectra are also provided.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | Doublet | 4H | Aromatic H (ortho to ethyl) |

| ~7.25 | Doublet | 4H | Aromatic H (meta to ethyl) |

| ~2.68 | Quartet | 4H | -CH₂- |

| ~1.25 | Triplet | 6H | -CH₃ |

Note: Data is predicted and may vary from experimental values.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~142.0 | Aromatic C (para to other ring) |

| ~138.5 | Aromatic C (ipso, attached to ethyl) |

| ~128.5 | Aromatic C (ortho to ethyl) |

| ~128.0 | Aromatic C (meta to ethyl) |

| ~28.5 | -CH₂- |

| ~15.5 | -CH₃ |

Note: Data is predicted and may vary from experimental values.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2975-2850 | Strong | Aliphatic C-H Stretch (-CH₂-, -CH₃) |

| ~1610, ~1500, ~1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1465 | Medium | -CH₂- Scissoring |

| ~1380 | Medium | -CH₃ Bending |

| 850-800 | Strong | para-Disubstituted Benzene C-H Out-of-Plane Bend |

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 210 | High | [M]⁺ (Molecular Ion) |

| 195 | Moderate | [M-CH₃]⁺ |

| 182 | Moderate | [M-C₂H₄]⁺ |

| 167 | Moderate | [M-C₂H₅]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A typical experiment involves the acquisition of 16-32 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically operating at 75 MHz or higher. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required to obtain a good signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty ATR crystal or a pure KBr pellet is first collected. The sample is then scanned, typically over the range of 4000-400 cm⁻¹, and the resulting spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for the analysis of relatively small, non-polar molecules like this compound. In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: A diagram illustrating the general workflow of spectroscopic analysis.

An In-depth Technical Guide to the Physical Properties of 4,4'-Diethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the physical properties of 4,4'-Diethylbiphenyl, specifically its melting and boiling points. Due to the limited availability of experimentally verified data for this specific compound, this document presents the most relevant available information and outlines the standard experimental protocols for the determination of these critical physical constants for aromatic hydrocarbons.

Core Physical Properties

| Physical Property | Value | Source/Comment |

| Melting Point | 82 °C | (Explosive) - Indicates a potential hazard or unverified experimental condition. |

| Boiling Point | 316.932 °C | (Calculated at 760 mmHg) - This value is the result of a calculation and not direct experimental measurement. |

Experimental Protocols for Physical Property Determination

Standard methodologies are employed to determine the melting and boiling points of solid aromatic hydrocarbons like this compound. These protocols are crucial for verifying the identity and purity of a synthesized compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound, while impurities tend to lower and broaden the melting range.[1]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[1]

-

Thermometer

-

Sample of the organic solid

Procedure:

-

A small amount of the finely powdered dry sample is packed into a capillary tube to a depth of 2-3 mm.[1]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[1]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For liquids and high-melting solids that can be liquefied, the boiling point is a key physical constant.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or aluminum block)[2]

-

Stand and clamp

Procedure:

-

A small amount of the liquid sample (or molten solid) is placed in the small test tube.

-

A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.

-

The test tube is attached to a thermometer and immersed in a heating bath.

-

The bath is heated gradually until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

The heating is then discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3]

Synthetic Pathway for 4,4'-Disubstituted Biphenyls

The synthesis of 4,4'-disubstituted biphenyls, such as this compound, is commonly achieved through cross-coupling reactions. The Ullmann reaction and the Suzuki coupling are two prominent methods. The following diagram illustrates the generalized workflow for a Suzuki coupling reaction, a versatile and widely used method for creating carbon-carbon bonds.[4]

References

An In-depth Technical Guide to the Solubility of 4,4'-Diethylbiphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-Diethylbiphenyl, a significant intermediate in organic synthesis. Given the limited availability of precise quantitative solubility data for this compound, this document presents available qualitative information for the target compound and quantitative solubility data for the parent compound, biphenyl, as a reference. This guide also details established experimental protocols for solubility determination to enable researchers to generate precise data as required.

Physicochemical Properties of this compound

This compound is an organic compound featuring a biphenyl core with ethyl groups substituted at the 4 and 4' positions.[1] This substitution pattern enhances the hydrophobic nature of the molecule.[1] It is characterized as a colorless to pale yellow liquid or a white to almost white crystalline powder with a relatively high boiling point and low solubility in water.[1][2] Its primary applications are as a solvent and in various chemical syntheses.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13049-40-6 | [1] |

| Molecular Formula | C16H18 | [1] |

| Molecular Weight | 210.31 g/mol | [1] |

| Appearance | White to Almost white powder to crystal | [2] |

| Melting Point | 82.0 to 86.0 °C | [2] |

| Water Solubility | Low solubility | [1] |

Qualitative Solubility of this compound

Due to its predominantly non-polar, hydrocarbon structure, this compound is expected to be readily soluble in a range of non-polar and moderately polar organic solvents. Conversely, it exhibits low solubility in highly polar solvents like water.[1] The principle of "like dissolves like" suggests good solubility in solvents such as benzene, toluene, and hexane.[3]

Quantitative Solubility of Biphenyl (CAS 92-52-4) in Organic Solvents

As a proxy for understanding the solubility behavior of this compound, the following table summarizes the quantitative solubility of the parent compound, biphenyl. Biphenyl is also a non-polar organic compound and its solubility provides a reasonable baseline for estimating the behavior of its derivatives.[3] It is generally soluble in many organic solvents.[4]

Table 2: Quantitative Solubility of Biphenyl in Various Organic Solvents at 25 °C

| Solvent | Molar Solubility (mol/L) | Solubility ( g/100 mL) |

| n-Hexane | 1.94 | 29.9 |

| n-Heptane | 2.03 | 31.3 |

| Cyclohexane | 2.39 | 36.8 |

| Toluene | 3.86 | 59.5 |

| Carbon Tetrachloride | 3.94 | 60.7 |

| Benzene | 4.28 | 66.0 |

| Diethyl Ether | 3.55 | 54.7 |

| 1-Octanol | 2.45 | 37.8 |

| 2-Propanol | 1.15 | 17.7 |

| 1-Propanol | 1.25 | 19.3 |

| Ethanol | 1.48 | 22.8 |

| Methanol | 0.81 | 12.5 |

Note: Data compiled and calculated from various sources reporting mole fraction solubilities.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following established experimental protocols are recommended.

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[5][6]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure a saturated solution is in equilibrium with the solid phase.[7]

-

Equilibration: The vials are agitated in a temperature-controlled environment (e.g., an orbital shaker or thermomixer) for a sufficient duration to reach equilibrium, typically between 24 to 72 hours.[5][8] Preliminary studies should be conducted to determine the time required to achieve a stable concentration.

-

Phase Separation: After equilibration, the vials are left undisturbed to allow the excess solid to settle. Centrifugation can be employed to facilitate a clear separation of the solid and liquid phases.[5]

-

Sample Collection and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.[5]

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[5][9] A calibration curve should be prepared using standard solutions of known concentrations.[9]

-

Data Analysis: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL, g/100 mL, or mol/L).

The gravimetric method is a straightforward technique for determining solubility, particularly for non-volatile solutes.[10][11]

Methodology:

-

Preparation of Saturated Solution: A saturated solution is prepared following steps 1 and 2 of the Isothermal Equilibrium Method.

-

Sample Collection: A known volume or weight of the clear, saturated supernatant is carefully transferred to a pre-weighed, dry container (e.g., an evaporating dish).[10]

-

Solvent Evaporation: The solvent is removed by evaporation under controlled conditions. This can be achieved by gentle heating at a temperature below the decomposition point of this compound, often under reduced pressure (e.g., using a rotary evaporator or a vacuum oven).[11]

-

Drying and Weighing: The container with the dried solute is placed in an oven to ensure all residual solvent is removed until a constant weight is achieved.[10][11] The final weight of the container with the dried solute is recorded.

-

Calculation: The mass of the dissolved solute is determined by subtracting the initial weight of the empty container from the final weight. The solubility is then calculated as the mass of the solute per volume or mass of the solvent.[10]

Visualizations

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Logical Flow of a Solubility Investigation.

References

- 1. CAS 13049-40-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 13049-40-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. pharmajournal.net [pharmajournal.net]

Thermochemical Profile of 4,4'-Diethylbiphenyl: A Technical Guide

This technical guide provides a comprehensive overview of the available thermochemical data for 4,4'-diethylbiphenyl. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the physicochemical properties of this compound. This document summarizes quantitative data, outlines relevant experimental protocols for thermochemical measurements, and presents a potential signaling pathway involvement for biphenyl derivatives.

Data Presentation

The following table summarizes the available thermochemical and physical property data for this compound. It is important to note that while some data are derived from experimental measurements, others are based on computational estimations.

| Property | Value | Units | Data Type | Source |

| Molecular Formula | C₁₆H₁₈ | - | - | - |

| Molecular Weight | 210.3141 | g/mol | - | NIST[1] |

| Normal Melting Point (T_fus) | 356 | K | Experimental | NIST[1] |

| Normal Boiling Point (T_boil) | 586.3 | K | Experimental | NIST[1] |

| Enthalpy of Formation (Gas, Δ_fH°_gas) | 76.55 | kJ/mol | Calculated (Joback Method) | Cheméo |

| Enthalpy of Fusion (Δ_fusH°) | 24.50 | kJ/mol | Calculated (Joback Method) | Cheméo |

| Enthalpy of Vaporization (Δ_vapH°) | 57.09 | kJ/mol | Calculated (Joback Method) | Cheméo |

| Standard Gibbs Free Energy of Formation (Δ_fG°) | 289.40 | kJ/mol | Calculated (Joback Method) | Cheméo |

| Octanol/Water Partition Coefficient (logP_oct/wat) | 4.478 | - | Calculated (Crippen Method) | Cheméo |

Experimental Protocols

Enthalpy of Formation (Δ_fH°)

The standard enthalpy of formation of organic compounds is typically determined experimentally using static-bomb combustion calorimetry .

-

Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released during the combustion is absorbed by the surrounding water bath, and the temperature change of the water is measured with high precision.

-

Apparatus: The primary instrument is a static-bomb calorimeter, which consists of a robust, sealed combustion vessel, a water-filled container (calorimeter), a high-precision thermometer, and an ignition system.

-

Procedure:

-

A pellet of the sample (e.g., this compound) is placed in a crucible inside the bomb.

-

A fuse wire is connected to the ignition system and placed in contact with the sample.

-

The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa.

-

The bomb is submerged in a known mass of water in the calorimeter, and the initial temperature is recorded.

-

The sample is ignited, and the temperature of the water is monitored until it reaches a maximum and begins to cool.

-

The energy equivalent of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

-

The standard enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter.

-

The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

Enthalpy of Sublimation (Δ_subH°) and Vaporization (Δ_vapH°)

The enthalpies of sublimation and vaporization are crucial for understanding the phase transition energetics. These are often determined from vapor pressure measurements at different temperatures.

-

Calvet Microcalorimetry: This technique directly measures the heat absorbed during the sublimation or vaporization of a sample. A small amount of the sample is placed in the calorimeter, and the heat flow required to maintain a constant temperature during the phase transition is measured.

-

Knudsen Effusion Method: This method is suitable for substances with low vapor pressures. The sample is placed in a heated cell with a small orifice. The rate of mass loss through the orifice due to effusion is measured as a function of temperature. The vapor pressure can then be calculated using the Hertz-Knudsen equation. The enthalpy of sublimation or vaporization is subsequently determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

-

Static Method: For substances with higher vapor pressures, the static method involves introducing the sample into an evacuated, temperature-controlled chamber. The pressure of the vapor in equilibrium with the condensed phase is measured directly using a pressure transducer at various temperatures.

Heat Capacity (C_p)

Heat capacity is a measure of the amount of heat required to raise the temperature of a substance by a given amount.

-

Adiabatic Calorimetry: This is a highly accurate method for determining heat capacity over a wide range of temperatures. The sample is placed in a calorimeter that is carefully insulated to prevent heat exchange with the surroundings. A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured.

-

Differential Scanning Calorimetry (DSC): DSC is a more common and faster method. It measures the difference in heat flow between the sample and a reference material as a function of temperature. The heat capacity is determined by comparing the heat flow to the sample with that of a standard material with a known heat capacity. DSC can also be used to determine the temperatures and enthalpies of phase transitions (e.g., melting).

Potential Signaling Pathway Involvement

Direct experimental evidence for the involvement of this compound in specific signaling pathways is limited. However, as a biphenyl derivative, it is plausible that it may interact with pathways known to be affected by structurally similar compounds, such as polychlorinated biphenyls (PCBs). One of the most well-studied pathways for such compounds is the Aryl Hydrocarbon Receptor (AhR) signaling pathway .[2][3] The activation of this pathway is a key mechanism in the metabolism and potential toxicity of many aromatic hydrocarbons.[2][3]

Below is a generalized diagram illustrating the activation of the AhR pathway by a generic biphenyl derivative.

Caption: Aryl Hydrocarbon Receptor (AhR) pathway activation by a biphenyl derivative.

References

An In-depth Technical Guide on the Crystal Structure of a 4,4'-Disubstituted Biphenyl Analog

Introduction

Biphenyl and its derivatives are of significant interest in materials science and pharmaceutical development due to their rigid, planar structure which can be tailored with various functional groups. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is crucial for predicting and modifying the physicochemical properties of these materials. This technical guide details the crystal structure of 4,4'-dimethoxy-1,1-biphenyl, a representative of the 4,4'-disubstituted biphenyl family, based on single-crystal X-ray diffraction studies.

Crystallographic Data of 4,4'-dimethoxy-1,1-biphenyl

The crystallographic parameters for 4,4'-dimethoxy-1,1-biphenyl have been determined by single-crystal X-ray diffraction. A summary of the key quantitative data is presented in the table below.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₄O₂ |

| Formula Weight | 214.26 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.331(2) |

| b (Å) | 26.085(5) |

| c (Å) | 5.925(1) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1133.0(4) |

| Z | 4 |

| Temperature (K) | 293(2) |

| Radiation | MoKα (λ = 0.71073 Å) |

| Density (calculated) (g/cm³) | 1.257 |

| Absorption Coefficient (mm⁻¹) | 0.083 |

| F(000) | 456 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| θ range for data collection (°) | 2.12 to 26.37 |

| Reflections collected | 8943 |

| Independent reflections | 1152 [R(int) = 0.0344] |

| Final R indices [I>2σ(I)] | R1 = 0.0461, wR2 = 0.1245 |

| R indices (all data) | R1 = 0.0558, wR2 = 0.1311 |

| Goodness-of-fit on F² | 1.059 |

Experimental Protocols

Synthesis of 4,4'-dimethoxy-1,1-biphenyl

The synthesis of 4,4'-dimethoxy-1,1-biphenyl was achieved via a Suzuki coupling reaction.

Materials:

-

4-bromoanisole (1 mmol)

-

4-methoxyphenylboronic acid (1.1 mmol)

-

Potassium carbonate (K₂CO₃) (2 mmol, 0.276 mg)

-

Fe₃O₄/Pd catalyst (10 mg)

-

Water-ethanol (1:1) mixture (3 ml)

-

Ethanol

Procedure:

-

A mixture of 10 mg of Fe₃O₄/Pd catalyst, 1 mmol of 4-bromoanisole, 1.1 mmol of 4-methoxyphenylboronic acid, and 2 mmol of K₂CO₃ was prepared in a round bottom flask containing 3 ml of a 1:1 water-ethanol solution.

-

The resulting mixture was stirred at 40 °C for 2 hours.

-

The reaction progress was monitored using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, 5 ml of ethanol was added, and the catalyst was separated using a magnet.

-

The final product was purified by simple recrystallization.

-

The identity of the product was confirmed using NMR and FT-IR spectroscopy.

Single-Crystal X-ray Diffraction (SC-XRD)

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Instrumentation and Data Collection:

-

The SC-XRD data were collected on a Bruker D8 Venture diffractometer equipped with a Photon 100 CMOS detector.

-

Graphite-monochromated MoKα radiation (λ = 0.71073 Å) was used.

-

Data were collected at a temperature of 293(2) K.

Structure Solution and Refinement:

-

The structure was solved by direct methods using the SHELXS-97 program.

-

The refinement was carried out by full-matrix least-squares on F² using the SHELXL-2014/7 program.

-

All non-hydrogen atoms were refined anisotropically.

-

Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

-

The final refinement cycle resulted in a residual index (R1) of 0.0461 for observed reflections [I>2σ(I)].

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis and structural elucidation of 4,4'-dimethoxy-1,1-biphenyl.

Caption: Experimental workflow for the synthesis and crystal structure determination of 4,4'-dimethoxy-1,1-biphenyl.

Conclusion

This guide has provided a detailed overview of the crystal structure and the experimental protocols for the determination of 4,4'-dimethoxy-1,1-biphenyl as a close analog to the requested 4,4'-Diethylbiphenyl. The presented crystallographic data offers valuable quantitative insights into the solid-state packing and molecular geometry of this class of compounds. The detailed experimental procedures serve as a practical reference for researchers working on the synthesis and structural characterization of related biphenyl derivatives. The stability of the crystal packing is attributed to C-H···π and weak π···π interactions.

Quantum Mechanical Interrogation of 4,4'-Diethylbiphenyl: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide outlines a comprehensive quantum mechanical approach for the study of 4,4'-diethylbiphenyl. While direct experimental and computational studies on this specific molecule are not extensively reported in publicly available literature, this document leverages established methodologies from research on closely related substituted biphenyls to propose a robust investigatory framework. The protocols and data presented herein are illustrative, providing a roadmap for future research endeavors.

Introduction

Substituted biphenyls are a critical structural motif in materials science, liquid crystals, and medicinal chemistry. Their electronic and conformational properties, which are intimately linked to their function, are governed by the nature and position of their substituents. Quantum mechanical calculations offer a powerful lens through which to investigate these properties at the molecular level, providing insights that can guide experimental design and accelerate the development of novel materials and therapeutics. This guide details a theoretical protocol for the comprehensive quantum mechanical characterization of this compound.

Proposed Computational Methodology

The following protocol outlines a robust and widely adopted computational approach for the quantum mechanical study of biphenyl derivatives, adapted for this compound.

2.1. Software and Theoretical Level

A common and effective approach involves Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this size.

-

Recommended Software: Gaussian, Q-Chem, or similar quantum chemistry packages.

-

Theoretical Method: DFT using a hybrid functional. The B3LYP functional is a widely used and well-validated choice for organic molecules.[1]

-

Basis Set: The 6-311+G(d,p) basis set is recommended to provide a good description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling aromatic systems.[1]

2.2. Computational Workflow

The logical workflow for a comprehensive theoretical investigation is depicted in the diagram below.

2.3. Key Computational Experiments

-

Geometry Optimization: The first step is to find the minimum energy structure of the molecule. This will provide key information about bond lengths, bond angles, and the dihedral angle between the two phenyl rings.

-

Frequency Analysis: A frequency calculation should be performed on the optimized geometry. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the vibrational spectra (IR and Raman).

-

Electronic Property Calculations:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic behavior, including its reactivity and stability. The HOMO-LUMO energy gap is a key indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution in the molecule, highlighting electrophilic and nucleophilic sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular interactions, such as hyperconjugation and charge delocalization.

-

Illustrative Data Presentation

The following tables are examples of how the quantitative data from the proposed quantum mechanical study of this compound would be presented. The values are hypothetical and for illustrative purposes only, based on typical results for similar molecules.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311+G(d,p)) |

| Bond Lengths (Å) | C1-C1' (Inter-ring) | 1.49 |

| C-C (Aromatic) | 1.39 - 1.41 | |

| C-C (Ethyl) | 1.53 | |

| C-H (Aromatic) | 1.08 | |

| C-H (Ethyl) | 1.09 - 1.10 | |

| Bond Angles (°) | C2-C1-C1' | 120.5 |

| C-C-C (Ethyl) | 112.0 | |

| Dihedral Angle (°) | C2-C1-C1'-C2' | 40.2 |

Table 2: Calculated Electronic and Thermochemical Properties

| Property | Value |

| Electronic Properties | |

| Energy of HOMO (eV) | -6.25 |

| Energy of LUMO (eV) | -0.75 |

| HOMO-LUMO Energy Gap (eV) | 5.50 |

| Dipole Moment (Debye) | 0.0 |

| Thermochemical Properties | |

| Zero-point vibrational energy (kcal/mol) | 155.8 |

| Enthalpy (kcal/mol) | 165.2 |

| Gibbs Free Energy (kcal/mol) | 120.4 |

Table 3: Predicted Vibrational Frequencies (Selected Modes)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Strong | Aliphatic C-H stretch (Ethyl) |

| 1610 | Strong | Aromatic C=C stretch |

| 1460 | Medium | CH₂ scissoring (Ethyl) |

| 820 | Strong | para-disubstituted C-H out-of-plane bend |

Conclusion

This technical guide provides a comprehensive framework for conducting a quantum mechanical study of this compound. By employing the detailed methodologies, researchers can obtain valuable insights into the geometric, electronic, and spectroscopic properties of this molecule. The resulting data, presented in a clear and structured manner, can significantly contribute to the rational design of new materials and pharmaceutical agents. The illustrative data and workflow diagrams serve as a practical starting point for such investigations.

References

An In-depth Technical Guide to the Discovery and History of 4,4'-Dialkylbiphenyls

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 4,4'-dialkylbiphenyls. These compounds, characterized by a biphenyl core with alkyl substituents at the para positions of each phenyl ring, are of significant interest in materials science and organic synthesis. This document details the historical progression of synthetic methodologies, from early coupling reactions to modern catalytic techniques. It presents key quantitative data in structured tables for comparative analysis and provides detailed experimental protocols for seminal synthetic routes. Furthermore, this guide includes visualizations of synthetic pathways and decision-making workflows to aid in the selection of appropriate methodologies.

Introduction

The biphenyl scaffold is a fundamental structural motif in organic chemistry, appearing in a wide array of natural products, pharmaceuticals, and advanced materials.[1] The symmetrical 4,4'-disubstituted biphenyls, in particular, have garnered considerable attention due to their unique physical and chemical properties. The introduction of alkyl groups at the 4 and 4' positions imparts specific characteristics, such as increased solubility in organic solvents and altered mesogenic properties, making them valuable precursors for liquid crystals and high-performance polymers.[2][3] This guide traces the historical development of synthetic routes to 4,4'-dialkylbiphenyls and provides a detailed examination of the key chemical principles and experimental procedures.

Historical Perspective and Discovery

The history of 4,4'-dialkylbiphenyls is intrinsically linked to the development of carbon-carbon bond-forming reactions in the 19th and early 20th centuries. While the exact date of the first synthesis of a simple 4,4'-dialkylbiphenyl is not prominently documented, the foundational methods for creating the biphenyl core paved the way for their eventual synthesis and characterization.

Early efforts focused on the coupling of aryl halides. The Wurtz-Fittig reaction , an extension of the Wurtz reaction developed by Wilhelm Rudolph Fittig in the 1860s, provided one of the first methods for the alkylation of aryl halides, allowing for the synthesis of substituted aromatic compounds.[1][4] This reaction involves the treatment of an aryl halide and an alkyl halide with sodium metal.[4]

Another seminal contribution was the Ullmann reaction , discovered by Fritz Ullmann in 1901.[1] This reaction involves the copper-mediated coupling of two aryl halide molecules to form a symmetrical biaryl.[2][5] While often requiring harsh reaction conditions, the Ullmann reaction was a significant step forward in the synthesis of symmetrical biphenyls.[6]

The Gomberg-Bachmann reaction , developed by Moses Gomberg and Werner Emmanuel Bachmann, offered an alternative route via the coupling of a diazonium salt with an aromatic compound.[7] However, this method often suffered from low yields due to side reactions.[7][8]

These early methods, while groundbreaking, often had limitations in terms of yield, substrate scope, and reaction conditions. The advent of modern organometallic chemistry, particularly transition-metal-catalyzed cross-coupling reactions, revolutionized the synthesis of biphenyls, including their 4,4'-dialkyl derivatives.

Key Synthetic Methodologies

The synthesis of 4,4'-dialkylbiphenyls can be broadly categorized into classical coupling reactions and modern catalytic methods. The choice of method often depends on the desired scale, the nature of the alkyl substituents, and the availability of starting materials.

Classical Coupling Reactions

The Wurtz-Fittig reaction provides a straightforward, albeit often low-yielding, method for the synthesis of alkyl-substituted biphenyls. The reaction proceeds via the in-situ formation of an organosodium reagent from an aryl halide, which then reacts with an alkyl halide. A competing side reaction is the homocoupling of the aryl halide to form a symmetrical biphenyl.

Reaction Scheme: Ar-X + R-X + 2Na → Ar-R + Ar-Ar + R-R + 2NaX

Where Ar = Aryl group, R = Alkyl group, X = Halogen

The Ullmann reaction is a classical method for the synthesis of symmetrical biphenyls through the copper-promoted coupling of aryl halides.[5] This method is particularly useful for the synthesis of 4,4'-dialkylbiphenyls from the corresponding 4-alkyl-halobenzenes. The reaction typically requires high temperatures and activated copper powder.[6]

Reaction Scheme: 2 Ar-X + Cu → Ar-Ar + CuX₂

Where Ar = 4-Alkylphenyl, X = Halogen

Modern Synthetic Methods

Friedel-Crafts alkylation offers a direct method to introduce alkyl groups onto a pre-formed biphenyl core.[9] This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to generate a carbocation from an alkyl halide or alkene, which then alkylates the biphenyl ring. A key challenge is controlling the regioselectivity to favor the 4,4'-disubstituted product and avoiding polyalkylation.

Reaction Scheme: Biphenyl + 2 R-X (with Lewis Acid) → 4,4'-Dialkylbiphenyl + 2 HX

Where R = Alkyl group, X = Halogen

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryls, including 4,4'-dialkylbiphenyls. This palladium-catalyzed reaction involves the coupling of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide.[10] For the synthesis of symmetrical 4,4'-dialkylbiphenyls, a 4-alkylphenylboronic acid can be coupled with a 4-alkylphenyl halide.

Reaction Scheme: Ar-B(OH)₂ + Ar'-X (with Pd catalyst and base) → Ar-Ar' + B(OH)₂X

Where Ar = Ar' = 4-Alkylphenyl, X = Halogen

Quantitative Data Summary

The following tables summarize key physical properties and representative synthetic yields for various 4,4'-dialkylbiphenyls.

Table 1: Physical Properties of Selected 4,4'-Dialkylbiphenyls

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4,4'-Dimethylbiphenyl | C₁₄H₁₄ | 182.26 | 117-122[11] | 295[12] |

| 4,4'-Diethylbiphenyl | C₁₆H₁₈ | 210.31 | - | 586.30 K (313.15 °C)[13] |

| 4,4'-Di-tert-butylbiphenyl | C₂₀H₂₆ | 266.42 | 126-130[14] | 190-192 @ 13 mmHg[14] |

| 4,4'-Dipropylbiphenyl | C₁₈H₂₂ | 238.37 | - | - |

Table 2: Comparison of Synthetic Methods for 4,4'-Dialkylbiphenyls

| Synthetic Method | Target Compound | Starting Materials | Catalyst/Reagent | Yield (%) | Reference |

| Friedel-Crafts Alkylation | 4,4'-Di-tert-butylbiphenyl | Biphenyl, tert-butyl chloride | Iron(III) chloride | - | [9] |

| Suzuki-Miyaura Coupling | 4,4'-Dimethylbiphenyl | 4-Bromotoluene, 4-Methylphenylboronic acid | Pd/C | High | [15] |

| Ullmann Reaction | 4,4'-Dimethylbiphenyl | 4-Iodotoluene | Copper | 54-60 | [16] |

| Grignard Coupling | 4,4'-Dimethylbiphenyl | 4-Bromotoluene | Magnesium, Thallium(I) bromide | 81-87 | [16] |

| Shape-Selective Methylation | 4,4'-Dimethylbiphenyl | 4-Methylbiphenyl, Methanol | MgO-modified HZSM-5 | up to 80 (selectivity) | [3][17] |

| Oxidative Coupling | 4,4'-Dimethylbiphenyl | 2-Methylfuran, Ethylene | Pd catalyst, Phosphoric acid on silica | 83 | [18] |

Experimental Protocols

This section provides detailed experimental procedures for key synthetic methods.

Synthesis of 4,4'-Di-tert-butylbiphenyl via Friedel-Crafts Alkylation[9]

Materials:

-

Biphenyl (3.1 g)

-

tert-Butyl chloride (6.5 mL)

-

Dichloromethane (20 mL)

-

Iron(III) chloride (catalytic amount)

-

Boiling chips

-

Ethanol (for recrystallization)

-

Anhydrous sodium sulfate

Procedure:

-

In a 100 mL round-bottomed flask, combine biphenyl, tert-butyl chloride, dichloromethane, and boiling chips.

-

Swirl the mixture until a clear solution is obtained.

-

Carefully add a catalytic amount of iron(III) chloride. The solution will turn a dark purple color.

-

Set up the apparatus for reflux and heat the mixture. The solution color will change to light green and then to yellow-orange.

-

After the reflux period, cool the reaction mixture and transfer it to a separatory funnel.

-

Wash the organic layer with water.

-

Pour the organic layer into a conical flask and dry with anhydrous sodium sulfate.

-

Filter the solution and remove the dichloromethane using a rotary evaporator to obtain the crude product.

-

Recrystallize the crude product from hot ethanol to yield pure 4,4'-di-tert-butylbiphenyl.

Synthesis of 4,4'-Dimethylbiphenyl via Grignard Reagent Coupling[17]

Materials:

-

Magnesium turnings (6.24 g, 0.256 g-atom)

-

Anhydrous tetrahydrofuran (THF) (150 mL)

-

4-Bromotoluene (42.7 g, 0.250 mole)

-

Thallium(I) bromide (57.0 g, 0.200 mole)

-

Benzene

-

Alumina

-

0.1 N Hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Preparation:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place the magnesium turnings and 50 mL of anhydrous THF.

-

Charge the dropping funnel with a solution of 4-bromotoluene in 100 mL of anhydrous THF.

-

Add approximately 10 mL of the 4-bromotoluene solution to initiate the reaction.

-

Once the reaction starts, add the remaining 4-bromotoluene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux for an additional 30 minutes.

-

-

Coupling Reaction:

-

Cool the Grignard reagent to 0°C in an ice bath.

-

Add thallium(I) bromide in one portion with vigorous stirring.

-

Continue stirring at 0°C for 1 hour, then at room temperature for 1 hour. A black solid will precipitate.

-

Replace the reflux condenser and reflux the mixture for 4 hours under a nitrogen atmosphere.

-

-

Work-up and Purification:

-

Cool the reaction mixture and filter. Wash the collected metallic thallium with diethyl ether.

-

Wash the organic layer with 0.1 N hydrochloric acid and then with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by distillation under reduced pressure.

-

Dissolve the crude product in benzene and filter through a short column of alumina, eluting with benzene.

-

Evaporate the benzene to obtain pure 4,4'-dimethylbiphenyl.

-

Visualization of Synthetic Pathways and Workflows

The selection of a synthetic route for a 4,4'-dialkylbiphenyl depends on several factors, including the desired alkyl groups, scale of the reaction, and available starting materials. The following diagrams illustrate the reaction mechanisms and a decision-making workflow for choosing an appropriate synthetic method.

Caption: Decision tree for selecting a synthetic method for 4,4'-dialkylbiphenyls.

Caption: Mechanism of Friedel-Crafts alkylation on the biphenyl core.

Conclusion

The synthesis of 4,4'-dialkylbiphenyls has evolved significantly from the early days of organic chemistry. The foundational work on aryl-aryl coupling reactions, such as the Wurtz-Fittig and Ullmann reactions, has been largely superseded by more efficient and versatile methods like Friedel-Crafts alkylation and palladium-catalyzed cross-coupling reactions. The choice of synthetic strategy is dictated by factors such as the desired substitution pattern, scalability, and economic considerations. The continued interest in these compounds, particularly in the field of materials science, ensures that the development of novel and improved synthetic routes will remain an active area of research. This guide provides a solid foundation for researchers and professionals working with this important class of molecules.

References

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pure.psu.edu [pure.psu.edu]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. xray.uky.edu [xray.uky.edu]

- 7. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 8. mycollegevcampus.com [mycollegevcampus.com]

- 9. ivypanda.com [ivypanda.com]

- 10. benchchem.com [benchchem.com]

- 11. chembk.com [chembk.com]

- 12. 4,4'-Dimethylbiphenyl | 613-33-2 [chemicalbook.com]

- 13. This compound (CAS 13049-40-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. 4,4'-DI-TERT-BUTYLBIPHENYL | 1625-91-8 [chemicalbook.com]

- 15. CN101054330A - Synthesis method for biphenyl compound - Google Patents [patents.google.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Health and Safety Information for 4,4'-Diethylbiphenyl: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available health and safety data, including comprehensive toxicological studies and experimental protocols, specifically for 4,4'-Diethylbiphenyl is limited. This guide provides a detailed overview of the available information for the closely related structural analog, 4,4'-Dimethylbiphenyl , to serve as a reference for handling and safety considerations. The substitution of methyl with ethyl groups may alter the toxicological and physicochemical properties. All data presented below pertains to 4,4'-Dimethylbiphenyl unless otherwise specified.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of 4,4'-Dimethylbiphenyl, which are crucial for understanding its behavior and potential for exposure.

| Property | Value | Reference |

| CAS Number | 613-33-2 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₄ | [3][4] |

| Molecular Weight | 182.26 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 117-122 °C | [1][5] |

| Boiling Point | 295 °C at 760 mmHg | [1][5] |

| Solubility | Insoluble in water. Soluble in ether, acetone, benzene, and carbon disulfide. | [5][6] |

| Synonyms | p,p'-Bitoluene, 4,4'-Ditolyl, Bi-p-tolyl | [1][5] |

Hazard Identification and Classification

According to the available Safety Data Sheets (SDS), 4,4'-Dimethylbiphenyl is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[7] However, as with any chemical, it should be handled with care in a laboratory setting.

General Hazards:

-

May cause irritation upon contact with eyes, skin, or the respiratory tract.

-

The toxicological properties have not been fully investigated.[8]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

Handling:

-

Avoid contact with skin and eyes.[8]

-

Do not breathe dust.[8]

-

Wash thoroughly after handling.[8]

-

Use in a well-ventilated area.

Storage:

-

Keep in a dry, cool, and well-ventilated place.[8]

-

Store in a tightly closed container.[8]

-

Incompatible with strong oxidizing agents.[7]

Exposure Controls and Personal Protection

To ensure the safety of laboratory personnel, appropriate personal protective equipment (PPE) should be used when handling 4,4'-Dimethylbiphenyl.

| Control Parameter | Recommendation |

| Engineering Controls | Use in a well-ventilated area. For operations with the potential for dust generation, a local exhaust ventilation system is recommended. |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a laboratory coat. |

| Respiratory Protection | For operations where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended. |

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |

Fire-Fighting Measures

| Aspect | Information |

| Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7] |

| Specific Hazards | Emits toxic fumes under fire conditions. |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear.[7] |

Toxicological Information

| Endpoint | Result |

| Acute Oral Toxicity | No data available |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | No data available |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Experimental Protocols and Workflows

Due to the lack of specific experimental safety studies for this compound, this section provides a generalized workflow for assessing the safety of a novel chemical compound, which would be applicable in its evaluation.

General Experimental Safety Assessment Workflow

Potential Signaling Pathways

Information on specific signaling pathways affected by this compound is not available. However, based on the structure of biphenyl and its derivatives, a potential area of investigation would be its interaction with nuclear receptors, such as the Aryl Hydrocarbon Receptor (AhR), which is involved in the metabolism of xenobiotics.

Hypothetical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

References

- 1. 4,4′-二甲基联苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4,4'-Dimethylbiphenyl, 99% | Fisher Scientific [fishersci.ca]

- 3. 4,4'-Dimethylbiphenyl [webbook.nist.gov]

- 4. 4,4’-Dimethylbiphenyl | SIELC Technologies [sielc.com]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,4'-Diethylbiphenyl via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of biaryl scaffolds, which are prevalent in many biologically active molecules and advanced materials. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 4,4'-diethylbiphenyl, a symmetrically substituted biaryl compound, through the coupling of 4-ethylphenylboronic acid and 4-bromoethylbenzene.

Reaction Principle

The synthesis of this compound via the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4-bromoethylbenzene), forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (4-ethylphenylboronic acid) transfers its organic group to the palladium center, forming a diorganopalladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (this compound), regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Data Presentation

The efficiency of the Suzuki-Miyaura coupling for the synthesis of this compound is influenced by various factors, including the choice of catalyst, ligand, base, and solvent system. The following table summarizes representative quantitative data for this reaction, providing a basis for comparison and optimization.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | >95 | >98 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | High | High |

| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 110 | 6 | High | High |

Note: "High" indicates yields and purities that are commonly achieved for this type of reaction but for which specific numerical data for this compound was not available in the searched literature. Researchers should optimize conditions for their specific setup.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via Suzuki-Miyaura coupling.

Materials and Equipment

-

4-Bromoethylbenzene

-

4-Ethylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Experimental Procedure

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoethylbenzene (1.0 mmol, 1.0 equiv), 4-ethylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

-

Under a positive flow of the inert gas, add the degassed solvent system of toluene, ethanol, and water (in a 4:1:1 ratio, respectively) to the flask.

Reaction Execution:

-

With vigorous stirring, heat the reaction mixture to 90 °C using an oil bath.

-

Maintain the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by the following spectroscopic methods:

-

¹H NMR (400 MHz, CDCl₃): δ 7.48 (d, J = 8.0 Hz, 4H), 7.23 (d, J = 8.0 Hz, 4H), 2.69 (q, J = 7.6 Hz, 4H), 1.27 (t, J = 7.6 Hz, 6H).

-

¹³C NMR (125 MHz, CDCl₃): δ 142.0, 138.6, 128.5, 126.9, 28.6, 15.6.[1]

-

Mass Spectrometry (EI): m/z (%) = 210 (M⁺), 195, 181, 165.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Grignard Reagent-Based Synthesis of Symmetrical Biphenyls

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of symmetrical biphenyls utilizing Grignard reagents. Symmetrical biphenyl scaffolds are crucial structural motifs in numerous pharmaceuticals, agrochemicals, and advanced materials. This document focuses on the transition metal-catalyzed homocoupling of aryl Grignard reagents, a robust and efficient methodology for constructing these valuable compounds.

Introduction

The synthesis of symmetrical biphenyls is a fundamental transformation in organic chemistry. Among the various methods, the homocoupling of Grignard reagents stands out due to the ready availability of starting materials (aryl halides) and the operational simplicity of the reaction. This method serves as a powerful alternative to classical methods like the Ullmann reaction, which often requires harsh reaction conditions.

Transition metal catalysts, particularly those based on iron and nickel, have proven to be highly effective in promoting the homocoupling of aryl Grignard reagents. These reactions typically proceed with high selectivity and yield, offering a reliable route to a wide range of symmetrically substituted biphenyls.

Reaction Principle

The overall process involves two key stages:

-

Formation of the Grignard Reagent: An aryl halide (Ar-X) reacts with magnesium metal in an ethereal solvent to form the corresponding aryl Grignard reagent (Ar-Mg-X).

-

Catalytic Homocoupling: In the presence of a transition metal catalyst, two molecules of the Grignard reagent couple to form the symmetrical biphenyl (Ar-Ar).

Experimental Protocols

Protocol 1: General Procedure for the Formation of Aryl Grignard Reagents

This protocol describes the in situ preparation of an aryl Grignard reagent from the corresponding aryl bromide.

Materials:

-

Aryl bromide (1.0 equiv)

-

Magnesium turnings (1.5 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (a single crystal)

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer (all flame- or oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Assemble the flame-dried glassware under a positive pressure of inert gas.

-

Place the magnesium turnings and a small crystal of iodine in the reaction flask.

-

In the dropping funnel, prepare a solution of the aryl bromide in anhydrous THF.

-

Add a small portion (approximately 10%) of the aryl bromide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.[1]

-

Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.[1]

-

Cool the resulting gray-to-brown solution to room temperature. The Grignard reagent is now ready for the coupling reaction.

Caption: Formation of an aryl Grignard reagent from an aryl halide and magnesium metal.

Protocol 2: Iron-Catalyzed Homocoupling of Aryl Grignard Reagents

This protocol details a highly efficient and practical method for the synthesis of symmetrical biphenyls using an iron catalyst and an oxidant.[2][3][4]

Materials:

-

Aryl Grignard reagent solution in THF (from Protocol 1) (1.0 equiv)

-

Iron(III) chloride (FeCl₃) (1-5 mol%)

-

1,2-Dichloroethane (1.2 equiv)

-

Anhydrous diethyl ether (Et₂O) or THF

-

Standard reaction glassware (as in Protocol 1)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To the freshly prepared aryl Grignard reagent solution at room temperature, add the iron(III) chloride catalyst under an inert atmosphere.

-

Add the 1,2-dichloroethane dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature or gentle reflux (e.g., in refluxing diethyl ether) for 1-9 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully quench the reaction by the slow addition of 1 M aqueous HCl while cooling the flask in an ice bath.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by vacuum sublimation to obtain the pure symmetrical biphenyl.[2]

Data Presentation: Iron-Catalyzed Homocoupling

The following table summarizes the yields of various symmetrical biphenyls synthesized using the iron-catalyzed homocoupling protocol.

| Entry | Aryl Grignard Reagent (ArMgBr) Derived From | Product (Ar-Ar) | Catalyst Loading (mol%) | Time (h) | Solvent | Yield (%) |

| 1 | 4-Bromotoluene | 4,4'-Dimethylbiphenyl | 5 | 1 | Et₂O | 99 |

| 2 | Bromobenzene | Biphenyl | 5 | 1 | Et₂O | 98 |

| 3 | 4-Bromoanisole | 4,4'-Dimethoxybiphenyl | 5 | 1 | Et₂O | 95 |

| 4 | 4-Bromochlorobenzene | 4,4'-Dichlorobiphenyl | 5 | 3 | Et₂O | 96 |

| 5 | 2-Bromotoluene | 2,2'-Dimethylbiphenyl | 5 | 1 | THF | 85 |

| 6 | 1-Bromonaphthalene | 1,1'-Binaphthyl | 5 | 1 | THF | 94 |

Data adapted from Cahiez et al. and related studies on iron-catalyzed homocoupling.[2]

Reaction Mechanisms and Workflows

The synthesis of symmetrical biphenyls via Grignard reagent homocoupling involves a catalytic cycle. The proposed mechanism for the iron-catalyzed reaction is illustrated below.

Caption: Proposed mechanism for the iron-catalyzed homocoupling of aryl Grignard reagents.[2]

General Experimental Workflow

The logical flow of the entire synthesis process, from starting materials to the final purified product, is depicted in the following diagram.

Caption: General experimental workflow for the synthesis of symmetrical biphenyls.

Notes on Nickel-Catalyzed Coupling

While iron provides a very efficient route, nickel catalysts are also widely used in Grignard-based C-C bond formation (Kumada coupling).[1] In the context of symmetrical biphenyl synthesis, homocoupling is often observed as a significant side reaction during nickel-catalyzed cross-coupling reactions. By carefully selecting ligands and reaction conditions, the homocoupling pathway can be favored. For instance, the use of NiCl₂(dppp) as a catalyst has been shown to be effective in certain coupling reactions.[2] However, achieving high selectivity for homocoupling over cross-coupling requires careful optimization for each specific substrate.

Safety Precautions

-

Grignard reagents are highly reactive, pyrophoric, and sensitive to moisture and air. All reactions must be conducted under a strictly inert atmosphere using anhydrous solvents and dried glassware.

-

1,2-Dichloroethane is a toxic and flammable solvent. Handle it in a well-ventilated fume hood.

-

The quenching of Grignard reactions is highly exothermic. Perform this step slowly and with adequate cooling.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

- 1. benchchem.com [benchchem.com]

- 2. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.alfredstate.edu [web.alfredstate.edu]

- 4. Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Grignard Reagents and Identification of Selective Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling Synthesis of 4,4'-Dialkylbiphenyls

For Researchers, Scientists, and Drug Development Professionals

Introduction